Ggti-2418

Catalog No.
S548335
CAS No.
501010-06-6
M.F
C23H31N5O4
M. Wt
441.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ggti-2418

CAS Number

501010-06-6

Product Name

Ggti-2418

IUPAC Name

(2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoic acid

Molecular Formula

C23H31N5O4

Molecular Weight

441.5 g/mol

InChI

InChI=1S/C23H31N5O4/c1-15(2)11-18(22(30)31)26-23(32)28-10-9-27(13-19-16(3)24-14-25-19)21(29)20(28)12-17-7-5-4-6-8-17/h4-8,14-15,18,20H,9-13H2,1-3H3,(H,24,25)(H,26,32)(H,30,31)/t18-,20-/m0/s1

InChI Key

COLCNDRDBCLVOC-ICSRJNTNSA-N

SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O

Solubility

Soluble in DMSO, not in water

Synonyms

GGTI2418; GGTI-2418; GGTI 2418; PTX-100; PTX 100; PTX100

Canonical SMILES

CC1=C(N=CN1)CN2CCN(C(C2=O)CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)O

Isomeric SMILES

CC1=C(N=CN1)CN2CCN([C@H](C2=O)CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)O

Description

The exact mass of the compound Ggti-2418 is 441.2376 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action

  • GGTI-2418 is a small molecule inhibitor that targets an enzyme called Geranylgeranyltransferase I (GGTase I). This enzyme attaches a molecule called geranylgeranyl to various proteins within a cell.
  • Some of these proteins are involved in signaling pathways important for cancer cell growth and survival []. By inhibiting GGTase I, GGTI-2418 may disrupt these pathways and hinder cancer cell proliferation.

Preclinical Studies

  • Studies conducted in cells and animals suggest that GGTI-2418 may be effective against various cancer types [].
  • These studies have shown that GGTI-2418 can induce cancer cell death (apoptosis) and suppress tumor growth [].

Clinical Trials

  • Initial clinical trials (Phase I) have investigated the safety and tolerability of GGTI-2418 in cancer patients [, ].
  • These studies found that GGTI-2418 was well-tolerated with manageable side effects.
  • However, the studies did not observe significant tumor shrinkage in all patients, suggesting a need for further investigation into the optimal dosing and efficacy of GGTI-2418 [, ].

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.2

Exact Mass

441.2376

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

M67G28K74K

Other CAS

501010-06-6

Wikipedia

Ggti-2418

Dates

Modify: 2023-08-15
1. Kazi A, Carie A, Blaskovich MA, Bucher C, Thai V, Moulder S, Peng H, Carrico D, Pusateri E, Pledger WJ, Berndt N, Hamilton A, Sebti SM. Blockade of protein geranylgeranylation inhibits Cdk2-dependent p27Kip1 phosphorylation on Thr187 and accumulates p27Kip1 in the nucleus: implications for breast cancer therapy. Mol Cell Biol. 2009 Apr;29(8):2254-63. Epub 2009 Feb 9. PubMed PMID: 19204084; PubMed Central PMCID: PMC2663293.

Explore Compound Types